molecular formula C11H20O3 B8392809 Ethyl 4-ethyl-3-hydroxyhept-6-enoate

Ethyl 4-ethyl-3-hydroxyhept-6-enoate

Cat. No. B8392809
M. Wt: 200.27 g/mol
InChI Key: XYBOFXPIMAGSTL-UHFFFAOYSA-N
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Patent
US07947738B2

Procedure details

Sodium hydride (>63% oil, 2.09 g, 55 mmol) was added to a tetrahydrofuran solution (50 mL) of ethyl 3-oxohexanoate (7.91 g, 50 mmol) under ice cooling, and the mixture was stirred in this state for 10 minutes. To the reaction solution, n-butyllithium (1.58 M hexane solution, 34.8 mL, 55 mmol) was added dropwise, and the mixture was further stirred for 10 minutes under ice cooling. Then, allyl bromide (4.7 mL, 55 mmol) was added thereto, and the mixture was stirred in this state for 1 hour and then further stirred at room temperature for 4 hours. To the reaction solution, 1 N hydrochloric acid and a saturated aqueous solution of ammonium chloride were added, followed by extraction with n-pentane. The organic layer was washed with saturated saline and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was dissolved in ethanol (80 mL). To the solution, sodium borohydride (1.51 g, 40 mmol) was added under ice cooling, and the mixture was stirred in this state for 2 hours. 1 N hydrochloric acid (50 mL) was added thereto, and the mixture was stirred for 30 minutes. Then, saturated saline was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with saturated saline and then dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography to obtain the compound of interest as a pale yellow oil substance (3.64 g, 37%, mixture of diastereomers).
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
34.8 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.51 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]=[C:4]([CH2:11][CH2:12][CH3:13])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].[CH2:14]([Li])[CH2:15][CH2:16]C.C(Br)C=C.Cl.[Cl-].[NH4+].[BH4-].[Na+]>O1CCCC1>[CH2:12]([CH:11]([CH2:16][CH:15]=[CH2:14])[CH:4]([OH:3])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:13] |f:0.1,6.7,8.9|

Inputs

Step One
Name
Quantity
2.09 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
7.91 g
Type
reactant
Smiles
O=C(CC(=O)OCC)CCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
34.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
1.51 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred in this state for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred for 10 minutes under ice cooling
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture was stirred in this state for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with n-pentane
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in ethanol (80 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred in this state for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Then, saturated saline was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to obtain the compound of interest
ADDITION
Type
ADDITION
Details
as a pale yellow oil substance (3.64 g, 37%, mixture of diastereomers)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)C(C(CC(=O)OCC)O)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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